molecular formula C25H19Cl2NO3S2 B11669534 (5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11669534
M. Wt: 516.5 g/mol
InChI Key: DCNZDVKSLULVGO-YDZHTSKRSA-N
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Description

(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a benzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 2,4-dichlorobenzyl alcohol with 3-ethoxybenzaldehyde to form the intermediate benzylidene compound. This intermediate is then reacted with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In the field of medicine, this compound is being investigated for its potential therapeutic properties. Preliminary research suggests that it may have anti-inflammatory and anticancer activities, although further studies are needed to confirm these effects.

Industry

Industrially, this compound can be used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for applications in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer applications, the compound may inhibit key enzymes and signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Vanillin acetate

Uniqueness

Compared to similar compounds, (5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. The presence of the thiazolidinone ring and the dichlorobenzyl moiety imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H19Cl2NO3S2

Molecular Weight

516.5 g/mol

IUPAC Name

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H19Cl2NO3S2/c1-2-30-22-12-16(8-11-21(22)31-15-17-9-10-18(26)14-20(17)27)13-23-24(29)28(25(32)33-23)19-6-4-3-5-7-19/h3-14H,2,15H2,1H3/b23-13+

InChI Key

DCNZDVKSLULVGO-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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